

propacetamol hydrochloride solubility and stability profile

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Compound of Interest

Compound Name: *Propacetamol hydrochloride*

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An In-depth Technical Guide to the Solubility and Stability Profile of **Propacetamol Hydrochloride**

Introduction

Propacetamol hydrochloride is the N,N-diethylglycine ester of paracetamol (acetaminophen), developed as a water-soluble prodrug to enable parenteral administration.[1][2][3] Upon intravenous administration, it is rapidly and quantitatively hydrolyzed by plasma esterases into its active form, paracetamol, and diethylglycine.[4][5][6] This rapid conversion allows for the quick attainment of therapeutic plasma concentrations of paracetamol, which is particularly advantageous for managing acute and postoperative pain where oral administration is not feasible.[1][4] Understanding the physicochemical properties of **propacetamol hydrochloride**, specifically its solubility and stability, is critical for the development of safe, effective, and stable parenteral formulations. This guide provides a comprehensive overview of its solubility in various solvents and its stability profile under different conditions, supported by experimental data and methodologies.

Solubility Profile

Propacetamol hydrochloride's primary advantage is its enhanced water solubility compared to its active metabolite, paracetamol.[7][8] This property is crucial for its formulation as an intravenous analgesic.[7] The solubility has been determined in several common pharmaceutical solvents.

Quantitative Solubility Data

The solubility of **propacetamol hydrochloride** in water, ethanol, and dimethyl sulfoxide (DMSO) is summarized in the table below. There is some variance in the reported aqueous solubility, which may be attributable to differences in experimental conditions such as temperature, pH, or the use of techniques like sonication to facilitate dissolution.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Solvent	Solubility	Concentration (Molar)	Source(s)
Water	20 mg/mL	~0.066 M	[8]
Water	60 mg/mL	~0.199 M	[2]
Water	199.5 mM (Sonication recommended)	0.1995 M	[9]
Ethanol	30 mg/mL	~0.100 M	[2]
DMSO	60 mg/mL	~0.199 M	[2] [9]

Experimental Protocol for Solubility Determination (General Method)

While specific protocols from the sources are not detailed, a standard method for determining equilibrium solubility, such as the shake-flask method, is described below.

- **Preparation:** Add an excess amount of **propacetamol hydrochloride** powder to a known volume of the selected solvent (e.g., Water for Injection, Ethanol, DMSO) in a sealed container, such as a glass vial.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is typically used.
- **Phase Separation:** After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter compatible with the solvent, e.g., 0.45 µm PTFE or PVDF) to separate the undissolved solid from the saturated solution.

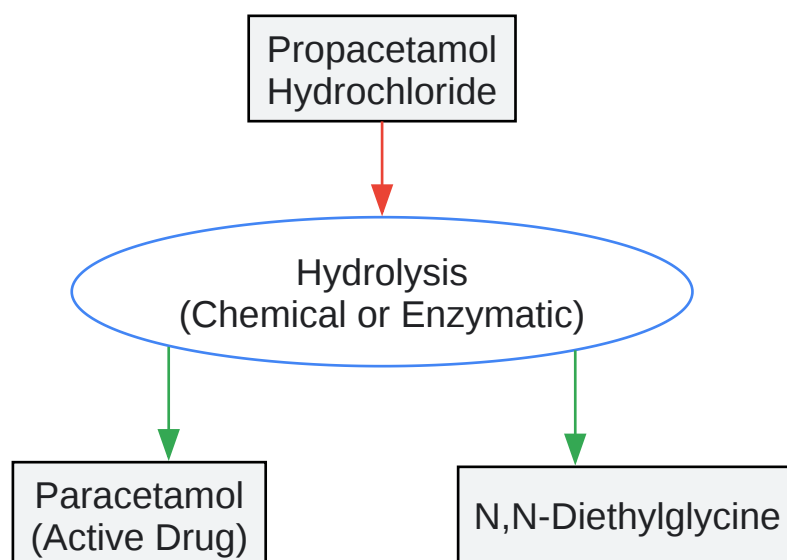
- Quantification: Withdraw a precise aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of **propacetamol hydrochloride** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
- Calculation: Calculate the solubility in units such as mg/mL or moles/L based on the measured concentration and the dilution factor.

Stability Profile

The stability of **propacetamol hydrochloride** in solution is primarily dictated by its susceptibility to hydrolysis, which converts the prodrug into active paracetamol. This process is influenced by temperature, pH, and the composition of the aqueous medium.

Hydrolysis and Degradation Pathway

The fundamental instability of propacetamol in aqueous solution is its hydrolysis into paracetamol and N,N-diethylglycine.[6] This conversion is catalyzed by plasma esterases in vivo but also occurs chemically in vitro.[1][4]



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Caption: Hydrolysis pathway of **propacetamol hydrochloride**.

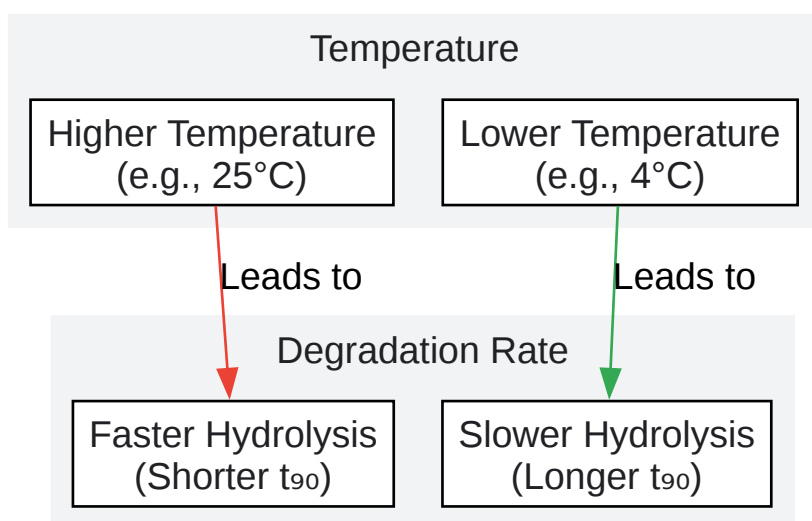
The active paracetamol can further degrade, typically via hydrolysis to p-aminophenol, which can then oxidize to form quinoneimine.[10] The rate of paracetamol degradation is minimal at a pH of approximately 6.[11]

Kinetic Stability Data

A key study investigated the degradation kinetics of **propacetamol hydrochloride** in intravenous infusion fluids (5% glucose and 0.9% saline) at both refrigerated (4 °C) and room (25 °C) temperatures.[1][12] The degradation was found to follow second-order kinetics.[1] The time for 10% degradation (t_{90}) is a critical parameter for determining the practical shelf-life of a reconstituted solution.

Medium	Temperature (°C)	Degradation Rate Constant (k)	t_{90} (hours)	Source(s)
5% Glucose Solution	25 °C	k_{25}	3.17	[1]
0.9% Saline Solution	25 °C	k_{25}	3.61	[1]
5% Glucose Solution	4 °C	k_4	13.42	[1]
0.9% Saline Solution	4 °C	k_4	12.36	[1]

The study concluded that the degradation rate constant at 25 °C was approximately 4.5 times higher than at 4 °C, highlighting the significant impact of temperature on the stability of propacetamol in solution.[1][12] The type of infusion medium (saline vs. glucose) did not have a significant effect on the hydrolysis rate.[1]



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Caption: Relationship between temperature and degradation rate.

Storage and Handling Recommendations

Based on its stability profile, specific storage conditions are recommended.

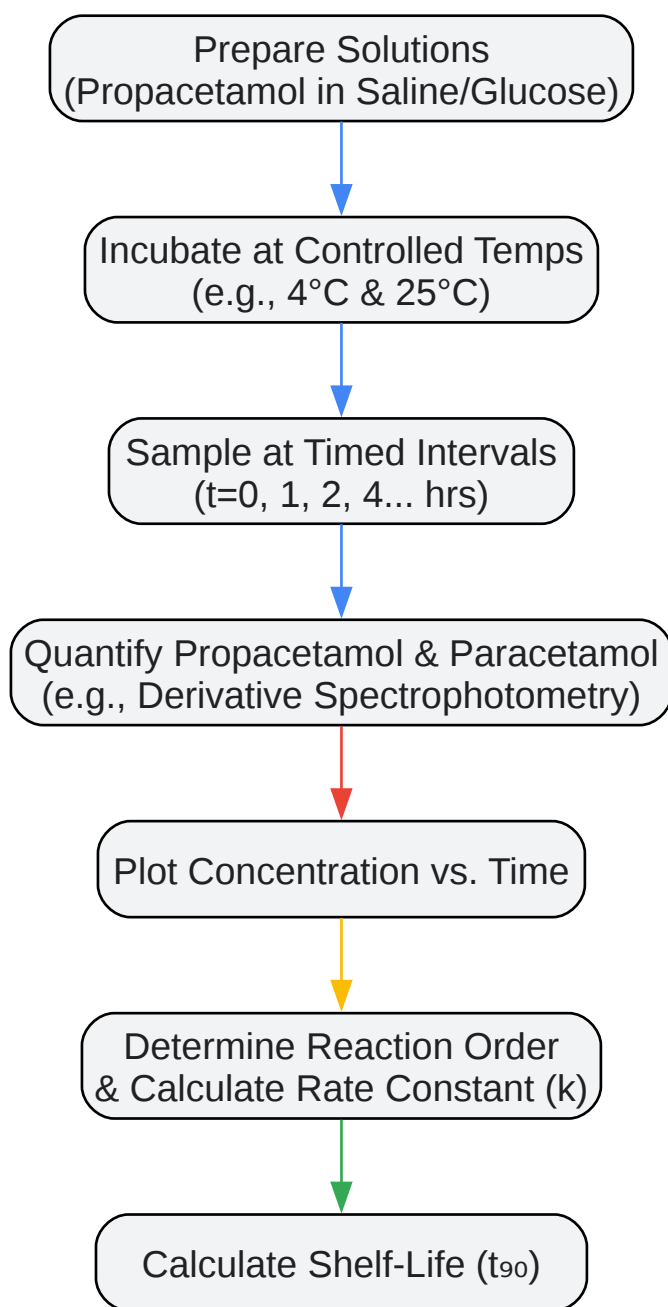
- Powder for Injection: The solid form should be stored under controlled conditions. One supplier suggests storing the powder for 3 years at -20°C.[2]
- Reconstituted Solutions: Due to rapid degradation at room temperature, solutions of **propacetamol hydrochloride** should be used shortly after preparation.[1] Storage under refrigeration (e.g., 4 °C) can extend its in-use stability.[1] Stock solutions in solvents may be stable for 1 month at -20°C or 1 year at -80°C.[2]

Experimental Protocol for Kinetic Stability Study

The following methodology is based on the study by Rodenas et al., which determined the hydrolysis kinetics of **propacetamol hydrochloride**. [1]

- Solution Preparation: Prepare solutions of **propacetamol hydrochloride** at a known initial concentration in the desired media (e.g., 5% glucose and 0.9% saline solutions).

- Incubation: Store the prepared solutions in sealed containers at constant, controlled temperatures (e.g., 4 °C and 25 °C).
- Sampling: At predetermined time intervals, withdraw aliquots from each solution.
- Sample Analysis: Immediately analyze the samples to quantify the remaining concentration of **propacetamol hydrochloride** and the formed paracetamol. The cited study utilized first-derivative spectrophotometry, making measurements at the zero-crossing wavelengths of 242.0 nm for propacetamol and 239.0 nm for paracetamol.[1][13] Alternatively, a validated stability-indicating HPLC method can be used for superior specificity and sensitivity.[14][15]
- Data Analysis: Plot the concentration of **propacetamol hydrochloride** versus time. Determine the order of the reaction (e.g., zero, first, or second-order) by fitting the data to the corresponding integrated rate laws. Calculate the degradation rate constant (k) and the shelf-life (e.g., t_{90}).



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Caption: Experimental workflow for a kinetic stability study.

Conclusion

Propacetamol hydrochloride is a prodrug with significantly enhanced aqueous solubility compared to paracetamol, making it suitable for parenteral formulation. Its primary stability concern is temperature-dependent hydrolysis to paracetamol, which follows second-order

kinetics. Reconstituted solutions have a limited shelf-life at room temperature, but stability is markedly improved under refrigerated conditions. A thorough understanding of this solubility and stability profile is essential for researchers, scientists, and drug development professionals to ensure the proper formulation, storage, and clinical administration of this important analgesic agent.

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